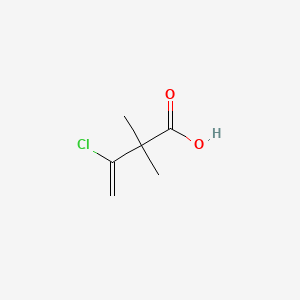

3-氯-2,2-二甲基丁-3-烯酸

描述

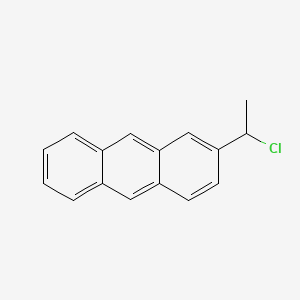

3-Chloro-2,2-dimethylbut-3-enoic acid (3-Cl-DMBEA) is an organic compound that belongs to the class of alpha-chloro acids. It is a colorless solid that is soluble in water and other organic solvents. This compound has a wide range of applications in scientific research and industrial processes. It is commercially available in both liquid and solid forms. 3-Cl-DMBEA is a versatile compound that can be used in a variety of synthetic and biological processes.

科学研究应用

Organic Chemistry

- Application : 3-Chloro-2,2-dimethylbut-3-enoic acid is used in the synthesis of polyfunctional β-chloro-β-(trimethylsilyl)prop-2-enoic acid amides and hydrazides .

- Method : The initial 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride is prepared by hydrohalogenation of 3-trimethylsilylpropynoic acid with thionyl chloride in DMF, followed by treatment with oxalyl chloride . This is then aminated with the corresponding amines, amino alcohols, 2-amino-4-methylpentanoic acid, and hydrazines .

- Results : The process results in a number of previously unknown and difficultly accessible polyfunctional β-chloro-β-(trimethylsilyl)prop-2-enoic acid amides and hydrazides .

Pharmaceutical Chemistry

- Application : 3-Chloro-2,2-dimethylbut-3-enoic acid is used in the synthesis of metabolites of Simvastatin , a synthetic derivative of a fermentation product of Aspergillus terreus .

- Results : The result is the production of Simvastatin metabolites, which are important for understanding the pharmacokinetics and pharmacodynamics of Simvastatin .

Organic Chemistry

- Application : 3-Chloro-2,2-dimethylbut-3-enoic acid can be synthesized from methyl 3-chloro-2,2-dimethylbut-3-enoate .

- Method : A mixture of methyl 3-chloro-2,2-dimethylbut-3-enoate and NaOH in water is heated at reflux for 5 hours. The mixture is cooled to ambient temperature and extracted with ether. The aqueous layer is acidified with cold 20% HCl solution and extracted with ether. The combined organic layers are dried and evaporated under reduced pressure to give 3-chloro-2,2-dimethyl-but-3-enoic acid .

- Results : The process results in the production of 3-chloro-2,2-dimethyl-but-3-enoic acid with a yield of 70% .

Organic Chemistry

- Application : 3-Chloro-2,2-dimethylbut-3-enoic acid can be used when a hydride shift is not favorable due to higher order carbocations being more favorable .

- Results : The result is likely the production of a compound where a higher order carbocation is more favorable .

Organic Chemistry

- Application : 3-Chloro-2,2-dimethylbut-3-enoic acid is used in the synthesis of 3-chloro-2,2-dimethylbut-3-enoate .

- Method : A mixture of methyl 3-chloro-2,2-dimethylbut-3-enoate and NaOH in water is heated at reflux for 5 hours. The mixture is cooled to ambient temperature and extracted with ether. The aqueous layer is acidified with cold 20% HCl solution and extracted with ether. The combined organic layers are dried and evaporated under reduced pressure to give 3-chloro-2,2-dimethyl-but-3-enoic acid .

- Results : The process results in the production of 3-chloro-2,2-dimethyl-but-3-enoic acid with a yield of 70% .

未来方向

属性

IUPAC Name |

3-chloro-2,2-dimethylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-4(7)6(2,3)5(8)9/h1H2,2-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBXJGLLUGUKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=C)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654080 | |

| Record name | 3-Chloro-2,2-dimethylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,2-dimethylbut-3-enoic acid | |

CAS RN |

56663-75-3 | |

| Record name | 3-Chloro-2,2-dimethyl-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56663-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,2-dimethylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)

![Anisaldehyde-[7-13C]](/img/structure/B562243.png)

![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)

![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)